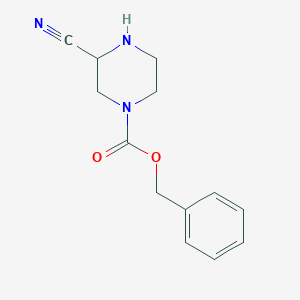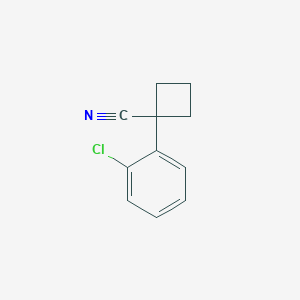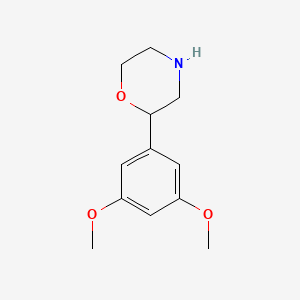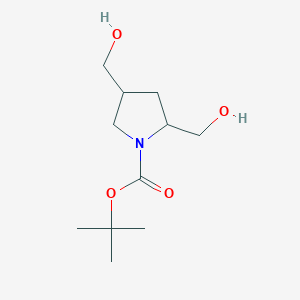
5-Bromobenzene-1,2,3-triamine
Descripción general
Descripción
TATB (2,4,6-triamino-1,3,5-trinitrobenzene) is an aromatic explosive compound. Its molecular structure is based on the six-carbon benzene ring, with alternating nitro functional groups (NO₂) and amine groups (NH₂) attached around the ring. TATB is characterized by its remarkable insensitivity to shock, vibration, fire, or impact, making it a preferred choice for applications where extreme safety is paramount, such as in nuclear weapons .
Synthesis Analysis
TATB is synthesized through a series of chemical reactions. Initially, 1,3,5-trichlorobenzene undergoes nitration to form 1,3,5-trichloro-2,4,6-trinitrobenzene . Subsequently, the chlorine atoms are substituted with amine groups using ammonolysis, resulting in the formation of TATB .
Molecular Structure Analysis
The chemical formula for TATB is C₆(NO₂)₃(NH₂)₃ . It consists of a benzene ring with three nitro groups and three amine groups strategically positioned around the ring. Pure TATB appears bright yellow in color. Its crystal density is approximately 1.93 g/cm³ , and it melts at 350°C . Remarkably, TATB remains stable even at temperatures as high as 250°C for extended periods .
Chemical Reactions Analysis
TATB is primarily used as the explosive ingredient in plastic bonded explosive compositions, such as PBX-9502 , LX-17-0 , and PBX-9503 (which contains 15% HMX ). These formulations fall under the category of insensitive high explosives (IHEs) in nuclear weapons literature. Although theoretically, TATB could be mixed with other explosive compounds, doing so would compromise its inherent insensitivity .
Aplicaciones Científicas De Investigación
Chemical Complexes and Structures
- 5-Bromobenzene-1,2,3-triamine and similar compounds are involved in the formation of complex chemical structures. For instance, a study by Ellis et al. (2000) discusses the formation of various osmium complexes when compounds like [Os 3 (CO) 12 ] are treated with bromobenzene at reflux temperatures, leading to novel zwitterionic complexes (Ellis, Mcgrath, Stone, & Franken, 2000).
Synthesis of Molecular Scaffolds
- Wallace et al. (2005) described the use of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, derived from compounds including bromobenzene, as versatile scaffolds for molecular receptors. This research highlights the utility of bromobenzene derivatives in synthesizing complex molecular structures (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
Analysis of Crystal Structures
- Chu and Prasad (1977) investigated the effects of substituent groups like bromobenzene on crystal structures, revealing insights into the specificity of chemical perturbations in crystallography (Chu & Prasad, 1977).
Catalytic Applications
- In a study by Kim et al. (2017), bromobenzene and its derivatives were used in the preparation of a polyimide composite for heterogeneous catalysis. This research demonstrates the role of bromobenzene derivatives in enhancing catalytic processes (Kim, Lee, Lee, Jo, & Chang, 2017).
Organic Synthesis and Medicinal Chemistry
- The synthesis of pharmacologically relevant compounds often involves bromobenzene derivatives. For example, Watanabe and Uemura (1998) used bromobenzene in the stereoselective synthesis of O,O-dimethylkorupensamine A, a compound with potential medicinal applications (Watanabe & Uemura, 1998).
Environmental and Toxicology Studies
- Studies like that of Szymańska (1997) have explored the environmental and toxicological aspects of brominated benzenes, including bromobenzene derivatives, providing valuable insights into their behavior and impact in biological systems (Szymańska, 1997).
Polymer Science
- Bromobenzene derivatives have been utilized in polymer science, as shown in research by Uhrich et al. (1992), who used 5-(Bromomethyl)-1,3-dihydroxybenzene in the synthesis of hyperbranched polyethers (Uhrich, Hawker, Fréchet, & Turner, 1992).
Propiedades
IUPAC Name |
5-bromobenzene-1,2,3-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRYFTWIURQFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696769 | |
| Record name | 5-Bromobenzene-1,2,3-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzene-1,2,3-triamine | |
CAS RN |
1121586-23-9 | |
| Record name | 5-Bromobenzene-1,2,3-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)
![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)

![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)


![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)



![7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503439.png)


